molecular formula C21H23N3O4 B4493974 5-{1-[3-(4-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3-(propan-2-YL)-1,2-oxazole

5-{1-[3-(4-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3-(propan-2-YL)-1,2-oxazole

Cat. No.: B4493974
M. Wt: 381.4 g/mol
InChI Key: TWDCZOVWPPEOGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{1-[3-(4-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3-(propan-2-YL)-1,2-oxazole is a complex organic compound featuring multiple functional groups, including oxazole and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-[3-(4-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3-(propan-2-YL)-1,2-oxazole typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and environmentally benign reagents to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-{1-[3-(4-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3-(propan-2-YL)-1,2-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are critical to achieving the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-{1-[3-(4-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3-(propan-2-YL)-1,2-oxazole involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may modulate biological pathways by binding to active sites or altering the conformation of target molecules, thereby influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole and pyrrolidine derivatives, such as:

Uniqueness

What sets 5-{1-[3-(4-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3-(propan-2-YL)-1,2-oxazole apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and application in various scientific domains .

Properties

IUPAC Name

[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-[2-(3-propan-2-yl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-13(2)16-11-19(27-22-16)18-5-4-10-24(18)21(25)20-12-17(23-28-20)14-6-8-15(26-3)9-7-14/h6-9,11-13,18H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDCZOVWPPEOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)C2CCCN2C(=O)C3=CC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{1-[3-(4-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3-(propan-2-YL)-1,2-oxazole
Reactant of Route 2
Reactant of Route 2
5-{1-[3-(4-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3-(propan-2-YL)-1,2-oxazole
Reactant of Route 3
5-{1-[3-(4-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3-(propan-2-YL)-1,2-oxazole
Reactant of Route 4
5-{1-[3-(4-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3-(propan-2-YL)-1,2-oxazole
Reactant of Route 5
5-{1-[3-(4-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3-(propan-2-YL)-1,2-oxazole
Reactant of Route 6
Reactant of Route 6
5-{1-[3-(4-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3-(propan-2-YL)-1,2-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.